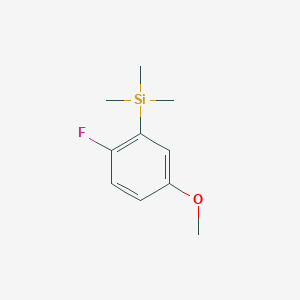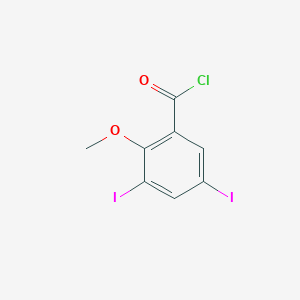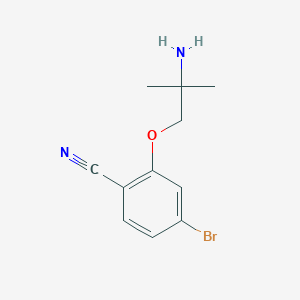
4-Fluoro-3-(trimethylsilyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(trimethylsilyl)anisole is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a fluorine atom and a trimethylsilyl group attached to an anisole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trimethylsilyl)anisole can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated anisole . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(trimethylsilyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anisoles, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(trimethylsilyl)anisole involves its interaction with various molecular targets. The presence of the fluorine atom and trimethylsilyl group can influence the compound’s reactivity and binding affinity. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroanisole: Similar in structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)anisole: Similar but without the fluorine atom.
4-Fluoro-3-(trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a trimethylsilyl group.
Uniqueness
4-Fluoro-3-(trimethylsilyl)anisole is unique due to the combination of the fluorine atom and trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H15FOSi |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
(2-fluoro-5-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-12-8-5-6-9(11)10(7-8)13(2,3)4/h5-7H,1-4H3 |
Clave InChI |
OHGSAZRVSWXKBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)
![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)


![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)
